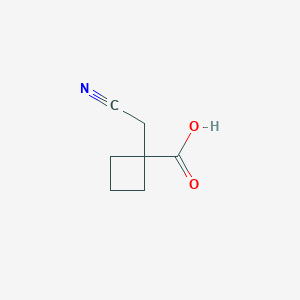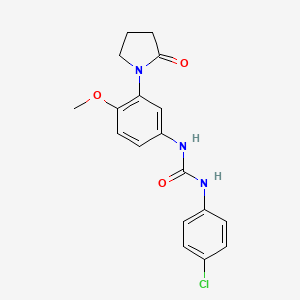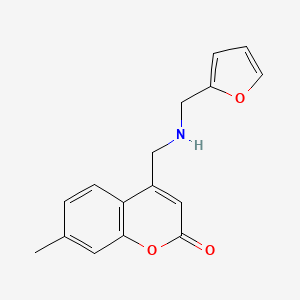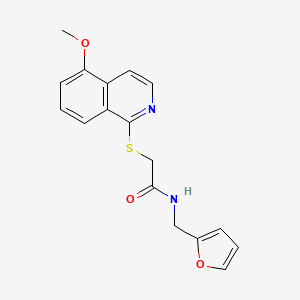
1-(Cyanomethyl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1773507-80-4 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI Code for 1-(Cyanomethyl)cyclobutane-1-carboxylic acid is 1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) . The molecular structure of this compound includes a cyclobutane ring with a cyanomethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Synthetic Routes and Derivatives
- Synthetic Chemistry : Cyclobutane derivatives, such as 2-aminocyclobutane-1-carboxylic acids, have been prepared using a [2+2] photocycloaddition reaction, demonstrating a method for constructing the cyclobutane ring from chiral precursors. This technique provides access to various stereoisomers of cyclobutane derivatives in enantiomerically pure forms (Gauzy et al., 2004), (André et al., 2011).
- Incorporation into Peptides : Studies have explored incorporating cyclobutane amino acids into beta-peptides, revealing their potential to induce high rigidity and promote specific structural motifs, beneficial for developing new peptidomimetics and therapeutic agents (Izquierdo et al., 2005).
Material Science and Polymer Chemistry
- Polymer Synthesis : Research into ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has expanded the scope of materials that can be synthesized, including the development of polymers with unique properties and potential applications in various industries (Song et al., 2010).
- Building Blocks for Materials : Cyclobutane-1,3-diacid (CBDA) has been highlighted as a semi-rigid building block for the synthesis of new materials. Its incorporation into polymers shows promise for creating materials with excellent stability and potential applications in various domains, including packaging, coatings, and electronics (Wang et al., 2017).
Propriétés
IUPAC Name |
1-(cyanomethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGRSPFCNYUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyanomethyl)cyclobutane-1-carboxylic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)


![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)
![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)


